3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid
Description
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group, an ethylthio (-S-CH₂CH₃) substituent, and an ethyl (-CH₂CH₃) group at positions 1 and 3 of the cyclobutane ring, respectively. The strained four-membered cyclobutane ring confers unique stereoelectronic properties, while the ethylthio group introduces sulfur-based reactivity, influencing solubility and intermolecular interactions.
Properties
Molecular Formula |
C9H16O2S |
|---|---|
Molecular Weight |
188.29 g/mol |
IUPAC Name |
3-ethyl-1-ethylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-3-7-5-9(6-7,8(10)11)12-4-2/h7H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
ZRBQOMTUUUWMPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C(=O)O)SCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the cyclobutane ring followed by selective functionalization at the 1- and 3-positions. Key steps include:
- Formation of the cyclobutane ring via cyclization or ring contraction.
- Introduction of the ethylthio substituent at the 1-position.
- Installation of the carboxylic acid group at the 1-position.
- Alkylation at the 3-position to introduce the ethyl group.
The complexity of the molecule demands multi-step synthesis with intermediate purification.
Stepwise Preparation Route
Based on the literature and patent data, a representative synthetic route includes the following key stages:
Detailed Description of Key Steps
Preparation of 3-oxo-1-cyclobutane-carboxylic acid Intermediate
The preparation of the 3-oxo-1-cyclobutane-carboxylic acid intermediate is a crucial step. According to patent CN101555205B, the synthesis involves:
- Reacting 3-dichloroacetone with ethylene glycol in toluene at reflux (~100 °C) with p-methylbenzenesulfonic acid catalyst to form a 1,3-dioxolane intermediate.
- Subsequent cyclization with methyl malonate, ethyl malonate, or diisopropyl malonate.
- Hydrolysis under strong acid conditions to yield 3-oxo-1-cyclobutane-carboxylic acid with ~72.8% yield after purification.
This method avoids expensive raw materials and uses mild reaction conditions suitable for scale-up.
Introduction of the Ethylthio Group
While specific literature on the direct introduction of an ethylthio group at the 1-position of cyclobutane carboxylic acids is limited, standard organic synthesis suggests:
- Nucleophilic substitution of a suitable leaving group (e.g., halide) on the cyclobutane ring with ethanethiol or its derivatives.
- Alternatively, palladium-catalyzed C–H functionalization methods can introduce sulfur-containing groups selectively onto cyclobutane rings.
Alkylation at the 3-Position
Recent advances in C–H functionalization chemistry allow direct alkylation of cyclobutane rings:
- Palladium acetate (Pd(OAc)2) catalyzed arylation or alkylation using aryl or alkyl iodides in the presence of silver salts and carboxylate ligands.
- Solvents such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) improve selectivity and yield.
- These methods enable mono-alkylation at the 3-position with good control over regio- and stereochemistry.
Data Summary Table of Preparation Parameters
Research Findings and Discussion
- The patented synthesis of 3-oxo-1-cyclobutane-carboxylic acid provides a robust and scalable intermediate for further functionalization.
- C–H functionalization techniques have emerged as powerful tools to selectively introduce alkyl or aryl groups onto cyclobutane rings, potentially applicable to the 3-ethyl substitution in the target compound.
- Introduction of the ethylthio group likely requires nucleophilic substitution or palladium-catalyzed thiolation, though specific protocols for this exact substitution are scarce and may require adaptation from related sulfur-functionalization methods.
- Reaction conditions such as solvent choice and catalyst loading have significant impacts on yield and selectivity, with fluorinated alcohol solvents improving outcomes in palladium-catalyzed reactions.
- Purification steps typically involve aqueous workup, extraction with ethyl acetate or ether, drying over anhydrous sodium sulfate, and crystallization or chromatography to isolate the pure acid.
The preparation of this compound involves a multi-step synthetic route starting from accessible precursors such as 3-dichloroacetone. The key intermediate, 3-oxo-1-cyclobutane-carboxylic acid, can be efficiently synthesized under mild acidic conditions with good yields. Subsequent functionalization steps, including the introduction of ethylthio and ethyl groups, can be achieved through nucleophilic substitution and modern C–H functionalization methodologies, respectively.
The combination of classical organic synthesis with contemporary palladium-catalyzed C–H activation provides a versatile and potentially scalable approach to this compound. Optimization of reaction conditions and purification protocols is critical to obtaining high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The ethyl and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with an ethyl group, an ethylthio group, and a carboxylic acid functional group. It has a molecular formula of and a molecular weight of approximately 188.29 g/mol. The ethylthio group enhances the compound's reactivity compared to similar compounds without sulfur substituents, making it valuable for various chemical applications.
Applications
This compound has several applications, including chemical synthesis, interactions with biological targets, and potential therapeutic roles.
Chemical Synthesis
- It serves as a building block for synthesizing more complex molecules.
- It is involved in reactions critical for synthesizing complex molecules and exploring potential biological activities.
- Industrial methods may use continuous flow reactors to optimize production efficiency and scalability.
Potential Biological Activity
- The carboxylic acid functional group can interact with biomolecules, potentially modulating enzyme activities or influencing metabolic pathways.
- Compounds with similar structures may possess antimicrobial or anti-inflammatory properties, though detailed investigations into this specific compound's biological effects are still needed.
- The carboxylic acid moiety can form hydrogen bonds with proteins, while the ethylthio group may engage with thiol-containing biomolecules. These interactions are crucial for elucidating mechanisms of action in biological systems and may inform future drug design strategies.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Cyclobutane Derivatives
- Key Differences: Electronic Effects: The ethylthio group in the target compound is electron-rich due to sulfur’s lone pairs, contrasting with the electron-withdrawing carboxylic acid and aromatic thiophene in the analog from . Solubility: The hydroxymethyl ester () exhibits higher polarity and water solubility compared to the hydrophobic ethylthio group . Reactivity: The amino group in enables peptide bond formation, whereas the ethylthio group may participate in alkylation or oxidation reactions .
Physical and Chemical Properties
Table 3: Physicochemical Properties
- Stability Notes: The ethylthio group in the target compound may oxidize to sulfoxide or sulfone derivatives under oxidative conditions, unlike the stable thiophene analog . Hydroxymethyl esters () are prone to hydrolysis, necessitating anhydrous storage .
Biological Activity
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is an organic compound notable for its unique cyclobutane structure, which includes an ethyl group, an ethylthio group, and a carboxylic acid functional group. The molecular formula is with a molecular weight of approximately 188.29 g/mol. This compound's structural features suggest potential biological activities that warrant further investigation.
Structural Characteristics
The presence of the carboxylic acid functional group allows for hydrogen bonding with biomolecules, while the ethylthio group enhances reactivity by interacting with thiol-containing biomolecules. These interactions are significant for understanding the compound's potential therapeutic roles and mechanisms of action in biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures may possess antimicrobial properties. The carboxylic acid moiety can modulate enzyme activities, potentially influencing metabolic pathways related to microbial growth. However, specific studies on this compound's antimicrobial effects remain limited and require further exploration to establish its efficacy.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory activities, suggesting that this compound may also exhibit such effects. The ability to influence inflammatory pathways could make this compound a candidate for therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. SAR studies often focus on how variations in chemical structure affect biological activity.
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3-Ethylcyclobutane-1-carboxylic acid | C_8H_{14}O_2 | Lacks sulfur substituent; less reactive |
| 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid | C_{10}H_{18}O_2S | Contains two ethyl groups; different reactivity profile |
| 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid | C_8H_{14}O_2S | Substituted with methyl instead of ethyl; alters steric and electronic properties |
These comparisons highlight how structural modifications can influence the compound's reactivity and potential applications in both synthetic chemistry and biological research.
Case Studies
While specific case studies on this compound are scarce, related compounds have been studied extensively:
- Antiproliferative Activity : A study on structurally similar compounds demonstrated significant antiproliferative effects against various tumor cell lines, indicating potential cancer therapeutic applications.
- Enzyme Inhibition : Certain derivatives have shown promise as inhibitors of key enzymes involved in metabolic pathways, which could be relevant for drug design targeting specific diseases.
Q & A
Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?
- Methodological Answer : Use multivariate regression to correlate substituent properties (e.g., Hammett σ, LogP) with bioactivity. Apply cluster analysis to group analogs by efficacy and toxicity. Validate models via leave-one-out cross-validation or bootstrapping. Open-source tools like RDKit or MOE can automate descriptor calculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
